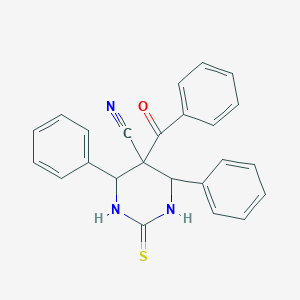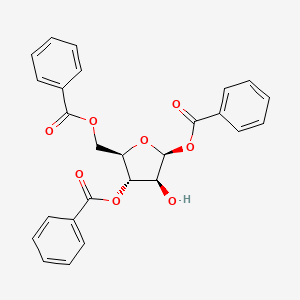
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is a chemical compound with the molecular formula C22H40N2O6. It is known for its unique structure, which includes two oxazolidine rings and an adipate backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate typically involves the reaction of 2-(2-isopropyloxazolidin-3-yl)ethanol with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazolidine rings or the adipate backbone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets. The oxazolidine rings can interact with enzymes or receptors, modulating their activity. The adipate backbone provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-methyloxazolidin-3-yl)ethyl) adipate
- Bis(2-(2-ethyloxazolidin-3-yl)ethyl) adipate
- Bis(2-(2-propyloxazolidin-3-yl)ethyl) adipate
Uniqueness
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is unique due to the presence of isopropyl groups on the oxazolidine rings. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
27325-78-6 |
|---|---|
Molecular Formula |
C22H40N2O6 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-17(2)21-23(11-15-29-21)9-13-27-19(25)7-5-6-8-20(26)28-14-10-24-12-16-30-22(24)18(3)4/h17-18,21-22H,5-16H2,1-4H3 |
InChI Key |
BIRCERFPGAAFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CCOC(=O)CCCCC(=O)OCCN2CCOC2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)



![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)




